7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide

Description

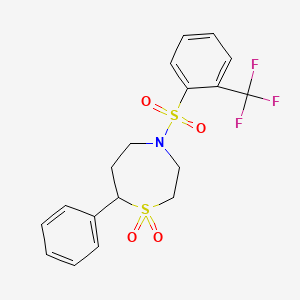

7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring with a 1,1-dioxide moiety. Its structure includes a phenyl group at position 7 and a sulfonyl group substituted with a 2-(trifluoromethyl)phenyl moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical or material science applications.

Properties

IUPAC Name |

7-phenyl-4-[2-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-4-5-9-17(15)28(25,26)22-11-10-16(27(23,24)13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUMVEDCAAKKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Compound X is Chymotrypsin-like elastase 1 (CELA1) . CELA1 is a serine protease involved in various physiological processes, including digestion, inflammation, and tissue remodeling. Inhibition of CELA1 by Compound X affects its normal function and downstream signaling pathways.

Biological Activity

7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide (CAS Number: 2034383-09-8) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 433.5 g/mol. The compound features a thiazepane ring, which is known for its role in various pharmacological activities.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H18F3NO4S2 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 2034383-09-8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The primary target of this compound is believed to be Chymotrypsin-like elastase 1 (CELA1) , a serine protease involved in physiological processes such as digestion and inflammation. Inhibition of CELA1 can lead to modulation of inflammatory responses and tissue remodeling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties. It has been tested against several cancer cell lines and shown to inhibit cell proliferation effectively.

- Anti-inflammatory Effects : The inhibition of CELA1 suggests potential anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including components of this compound:

- Study on Antitumor Efficacy :

-

Anti-inflammatory Mechanisms :

- Research focusing on serine protease inhibitors demonstrated that compounds inhibiting CELA1 could reduce markers of inflammation in animal models. This positions the thiazepane derivative as a candidate for further investigation in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The thiazepane 1,1-dioxide scaffold is shared among several derivatives, but substituents at positions 4 and 7 critically influence properties. Key analogs include:

*Calculated using Molinspiration or similar tools.

Electronic and Steric Effects

- Fluorophenyl substituents (as in ) reduce metabolic oxidation but may decrease cell permeability compared to the target’s trifluoromethyl group.

Q & A

Q. Optimization Strategies :

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance sulfonylation efficiency .

- Temperature : Controlled reaction temperatures (0–25°C) to minimize side reactions during sulfonylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol for high-purity isolation .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (If Reported) |

|---|---|---|

| Cyclization | NaH, THF, 0°C → RT, 12h | Not specified |

| Sulfonylation | Sulfonyl chloride, Et₃N, DCM, 24h | 85–90% (analogous) |

| Oxidation | m-CPBA, DCM, 0°C → RT, 6h | >95% |

Basic: How should researchers characterize the structural and purity aspects of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

Structural Confirmation :

Q. Purity Analysis :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How do the electronic effects of the trifluoromethyl and sulfonyl groups influence the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Trifluoromethyl (-CF₃) :

- Electron-Withdrawing Effect : Enhances metabolic stability by reducing electrophilic susceptibility .

- Lipophilicity : Increases membrane permeability (logP ~3.5), critical for cellular uptake .

- Sulfonyl (-SO₂) :

- Hydrogen Bonding : Acts as a hydrogen bond acceptor, potentially binding to active-site residues (e.g., serine or lysine in enzymes) .

- Conformational Rigidity : Restricts thiazepane ring flexibility, improving target selectivity .

Q. Experimental Validation :

- Docking Studies : Use software like AutoDock Vina to model interactions with BCL-2 or other targets .

- SAR Analysis : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl) to quantify electronic effects on IC₅₀ values .

Advanced: What strategies are effective in resolving contradictions in stability data under varying experimental conditions?

Methodological Answer:

Contradictions often arise from:

- Oxidative Sensitivity : The sulfonyl group may degrade under strong oxidizers (e.g., H₂O₂ >30%), while the thiazepane ring remains stable in neutral buffers .

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10 to identify degradation pathways .

Q. Resolution Strategies :

Controlled Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Analytical Cross-Validation : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced: What in vitro assays are suitable for evaluating the compound's potential as a BCL-2 inhibitor, and how should controls be designed?

Methodological Answer:

Assay Design :

Q. Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.